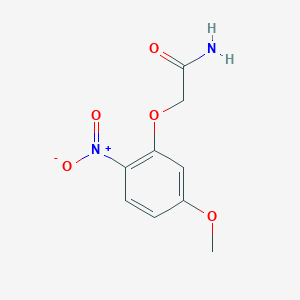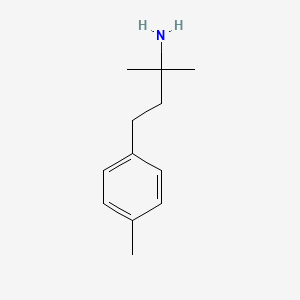
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that features a tetrazole ring attached to a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tetrazole ring and benzofuran moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: Another tetrazole-containing compound with different structural features and applications.
1H-tetrazole-5-thiol derivatives: These compounds have a thiol group attached to the tetrazole ring and exhibit different chemical and biological properties.
Uniqueness
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the combination of the tetrazole ring and benzofuran moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H8N4O3 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H8N4O3/c15-10(16)8-4-17-9-3-6(1-2-7(8)9)14-5-11-12-13-14/h1-3,5,8H,4H2,(H,15,16) |
InChI Key |
RBAUAJBGKJJKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)N3C=NN=N3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl [4-(4-propylphenyl)butyl]propanedioate](/img/structure/B8604142.png)

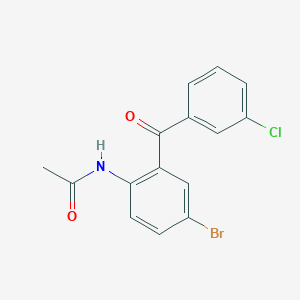
![3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)
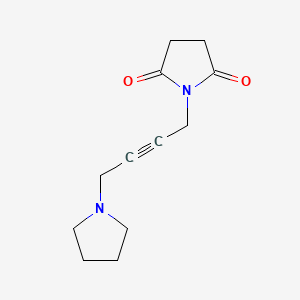
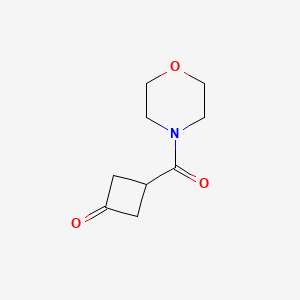

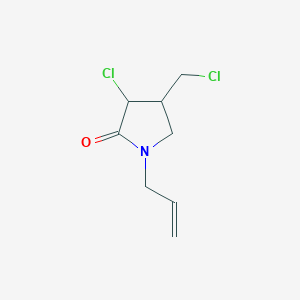
![5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B8604180.png)
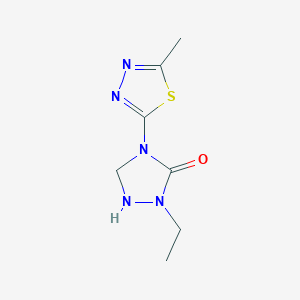
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol](/img/structure/B8604190.png)
